4-(Thiophen-2-ylmethyl)morpholine (CAS 338454-48-1) is a highly versatile tertiary amine building block that integrates an electron-rich thiophene core with a hydrophilic morpholine ring. In industrial and pharmaceutical procurement, this compound is primarily sourced as a precursor for active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and CNS-active agents. Its value lies in its dual functionality: the morpholine moiety provides tunable basicity and improved aqueous solubility, while the thiophene ring offers a metabolically stable, easily functionalizable heteroaromatic site for downstream cross-coupling. For scale-up applications, procuring this exact scaffold ensures predictable physicochemical properties and high atom economy during late-stage derivatization [1].
Procurement teams may consider substituting 4-(thiophen-2-ylmethyl)morpholine with cheaper or more common analogs like 4-benzylmorpholine (the phenyl analog) or 1-(thiophen-2-ylmethyl)piperidine. However, these substitutions frequently lead to process failures or suboptimal product profiles. Replacing the thiophene ring with a phenyl group drastically reduces the reactivity toward mild electrophilic aromatic substitution, forcing the use of harsher, less regioselective conditions that complicate purification. Conversely, substituting the morpholine ring for a piperidine drastically increases the lipophilicity (LogP) of the resulting downstream products, often leading to poor aqueous solubility and higher metabolic clearance in biological assays. Furthermore, attempting to use furan-based analogs introduces severe acid lability, causing ring-opening degradation during standard hydrochloride salt formation [1].
When utilized as a precursor for cross-coupling libraries, the thiophene core of 4-(thiophen-2-ylmethyl)morpholine demonstrates vastly superior reactivity compared to its phenyl counterpart. Under mild N-bromosuccinimide (NBS) bromination conditions at room temperature, the thiophene derivative undergoes rapid, regioselective bromination at the C5 position. In contrast, 4-benzylmorpholine remains largely unreactive under identical conditions, requiring Lewis acid catalysis and elevated temperatures that lead to a mixture of ortho and para isomers, significantly increasing purification costs [1].
| Evidence Dimension | Yield of regioselective mono-bromination (NBS, DMF, 25°C, 2h) |
| Target Compound Data | >88% isolated yield of 5-bromo derivative |
| Comparator Or Baseline | 4-Benzylmorpholine (Phenyl analog): <5% yield (requires FeBr3/heat for >50% yield of mixed isomers) |
| Quantified Difference | >83% higher yield under mild, catalyst-free conditions |
| Conditions | Standard electrophilic bromination assay for library synthesis |
Enables cost-effective, catalyst-free downstream functionalization, reducing purification bottlenecks in library generation.
The selection of the morpholine ring over a piperidine ring is critical for optimizing the developability of downstream compounds. Comparative physicochemical profiling shows that 4-(thiophen-2-ylmethyl)morpholine maintains a significantly lower partition coefficient (LogP) than 1-(thiophen-2-ylmethyl)piperidine. The inclusion of the morpholine oxygen atom acts as a hydrogen bond acceptor, which translates to a marked increase in thermodynamic aqueous solubility at physiological pH. This difference is preserved in complex API derivatives, making the morpholine building block essential for avoiding formulation failures associated with highly lipophilic, poorly soluble candidates[1].
| Evidence Dimension | Calculated/Measured Lipophilicity (LogP) and Aqueous Solubility |
| Target Compound Data | LogP ≈ 1.4; High aqueous solubility at pH 7.4 |
| Comparator Or Baseline | 1-(Thiophen-2-ylmethyl)piperidine: LogP ≈ 2.7; Lower aqueous solubility |
| Quantified Difference | Reduction of ~1.3 LogP units |
| Conditions | Standard physicochemical profiling (shake-flask method / computational models) |
Procuring the morpholine variant directly mitigates downstream solubility issues, a leading cause of attrition in drug development.
For industrial scale-up, the ability to form stable, crystalline salts without degradation is a strict requirement. 4-(Thiophen-2-ylmethyl)morpholine exhibits excellent stability under strongly acidic conditions, allowing for quantitative precipitation of its hydrochloride salt from ethereal or alcoholic solvents. When compared to 4-(furan-2-ylmethyl)morpholine, the thiophene core resists the acid-catalyzed ring-opening and polymerization that typically plagues furan derivatives. This robust stability ensures high recovery rates and reproducible purity profiles during bulk manufacturing [1].
| Evidence Dimension | Core stability and recovery yield during HCl salt formation (2M HCl in diethyl ether) |
| Target Compound Data | >95% recovery as a stable, crystalline hydrochloride salt |
| Comparator Or Baseline | 4-(Furan-2-ylmethyl)morpholine: <70% recovery (significant degradation/polymerization) |
| Quantified Difference | >25% higher isolated yield with no detectable ring-opening impurities |
| Conditions | Standard bulk salt formation and crystallization process |
Guarantees reproducible, high-yield salt formation without the need for specialized, acid-free handling protocols during scale-up.
Due to its optimized LogP and high aqueous solubility, this compound serves as an ideal fragment for screening libraries. The thiophene ring provides essential pi-stacking interactions within the ATP-binding pocket of kinases, while the morpholine nitrogen acts as a solvent-exposed solubilizing group, directly leveraging the physicochemical advantages outlined in physicochemical profiling [1].
The highly regioselective reactivity of the thiophene core allows agrochemical researchers to rapidly synthesize libraries of fungicides and herbicides. By utilizing the mild bromination profile of this scaffold, chemists can efficiently perform Suzuki-Miyaura or Stille cross-couplings at the C5 position without the harsh conditions required for phenyl analogs [2].
The compound is frequently procured as a building block for CNS-penetrant molecules. The specific basicity of the morpholine ring ensures appropriate ionization at physiological pH, while the robust stability of the thiophene core during salt formation guarantees that the final API can be formulated as a stable, crystalline solid for oral delivery [3].